

Physical properties of 2,6-Diethylpyrazine boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Diethylpyrazine

Cat. No.: B085413

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,6-Diethylpyrazine**, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazines

Pyrazines are a class of heterocyclic aromatic organic compounds that play a crucial role in the fields of flavor chemistry, materials science, and pharmaceuticals.^{[1][2]} Their unique sensory properties mean they are often found in roasted and baked goods, contributing to nutty and roasted aromas.^{[2][3]} In the pharmaceutical industry, the pyrazine ring is a scaffold in various drug molecules. Understanding the physical properties of substituted pyrazines, such as **2,6-diethylpyrazine**, is fundamental for their purification, formulation, and application.

Physicochemical Properties of 2,6-Diethylpyrazine

2,6-Diethylpyrazine is a substituted pyrazine with two ethyl groups at the 2 and 6 positions of the pyrazine ring. Its physical state at room temperature is a colorless to pale yellow liquid. A summary of its key physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C8H12N2	[4]
Molecular Weight	136.19 g/mol	[4]
Boiling Point	189.00 to 190.00 °C @ 760.00 mm Hg (estimated)	
Boiling Point	189.1 ± 35.0 °C (predicted)	
Appearance	Colorless to pale yellow clear liquid (estimated)	
Vapor Pressure	0.803000 mmHg @ 25.00 °C (estimated)	
Flash Point	160.00 °F (71.20 °C) (estimated)	
Solubility	Soluble in alcohol; water solubility 1645 mg/L @ 25 °C (estimated)	

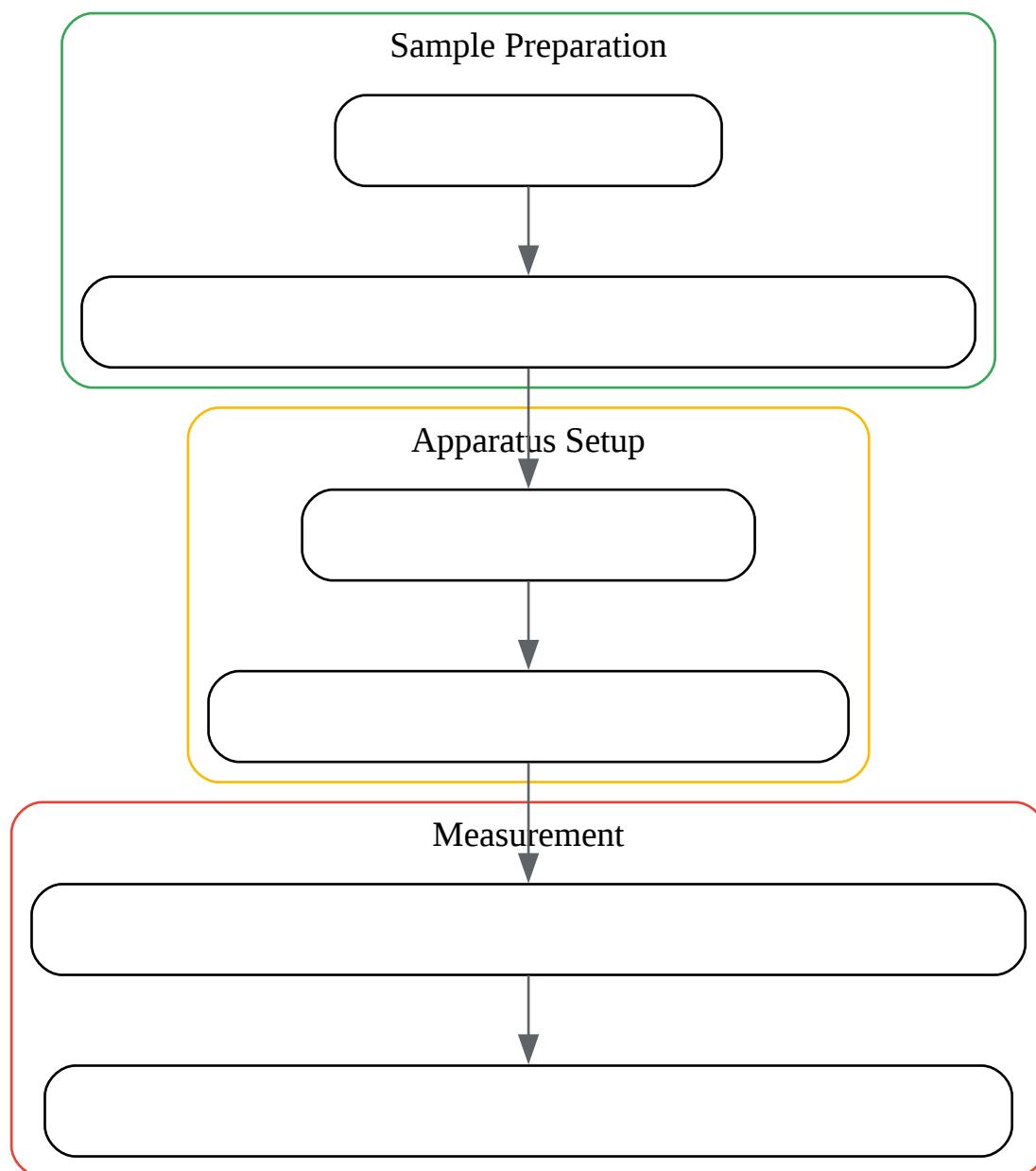
It is important to note that the boiling point for **2,6-diethylpyrazine** is currently reported as an estimated or predicted value. This highlights the importance of experimental verification for critical applications.

Understanding the Boiling Point of Alkylpyrazines: A Comparative Analysis

The boiling point of a substance is a key physical constant that provides insights into its volatility and the strength of its intermolecular forces. In the case of alkylpyrazines, the boiling point is influenced by factors such as molecular weight and the nature of the alkyl substituents.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Pyrazine	C ₄ H ₄ N ₂	80.09	115
2,6-Dimethylpyrazine	C ₆ H ₈ N ₂	108.14	154
2-Ethylpyrazine	C ₆ H ₈ N ₂	108.14	152-153
2,6-Diethylpyrazine	C ₈ H ₁₂ N ₂	136.19	189-190 (est.)

As the molecular weight and the size of the alkyl groups increase, the van der Waals forces between the molecules become stronger, leading to a higher boiling point. The estimated boiling point of **2,6-diethylpyrazine** is consistent with this trend.


Experimental Determination of Boiling Point

For a definitive determination of the boiling point of **2,6-diethylpyrazine**, two primary experimental methods are recommended: the capillary method (for micro-scale determination) and distillation (for macro-scale determination and purification).

The Capillary Method: A Micro-Scale Approach

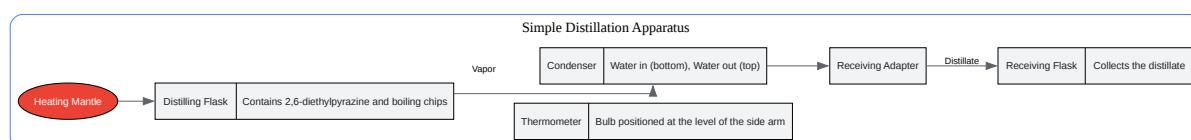
The capillary method is a simple and efficient technique for determining the boiling point of a small quantity of a liquid. The principle behind this method is the observation of the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Experimental Workflow for Capillary Method

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination using the capillary method.

Step-by-Step Protocol for the Capillary Method:


- Preparation: Seal one end of a glass capillary tube by heating it in a flame.
- Assembly: Place a small amount of **2,6-diethylpyrazine** into a small test tube. Invert the sealed capillary tube into the liquid.

- Heating: Secure the test tube to a thermometer and immerse the assembly in a heating bath. Heat the bath gradually.
- Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the boiling point.

Distillation Method: Purification and Boiling Point Determination

Simple distillation is an effective method for purifying liquids and simultaneously determining their boiling point. This technique is particularly useful when a larger quantity of the substance is available. The boiling point is the constant temperature at which the liquid-vapor equilibrium is established at a given pressure.

Experimental Setup for Simple Distillation

[Click to download full resolution via product page](#)

Caption: Diagram of a simple distillation apparatus for boiling point determination.

Step-by-Step Protocol for Simple Distillation:

- Apparatus Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all joints are securely clamped.

- Sample Preparation: Place the **2,6-diethylpyrazine** sample and a few boiling chips into the distilling flask.
- Heating: Begin heating the distilling flask gently.
- Equilibrium and Measurement: Observe the temperature on the thermometer. When the liquid is boiling and the vapor is condensing in the condenser, the temperature will stabilize. This stable temperature is the boiling point of the liquid.
- Data Collection: Record the temperature and the atmospheric pressure.

Pressure Correction: The boiling point of a liquid is dependent on the atmospheric pressure. For accurate reporting, it is often necessary to correct the observed boiling point to the standard pressure of 760 mm Hg.

Conclusion

While the currently available data for the boiling point of **2,6-diethylpyrazine** is estimated, this guide provides the necessary framework for its experimental determination. By employing either the capillary or distillation method, researchers can obtain a precise and accurate boiling point, a critical parameter for the effective use of this compound in research and development. The comparative analysis with other alkylpyrazines provides a strong theoretical basis for the expected boiling point range.

References

- The Good Scents Company. (n.d.). 2,6-diethyl pyrazine.
- PubChem. (n.d.). 2,6-Dimethylpyrazine.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 145, 111746.
- PubChem. (n.d.). **2,6-Diethylpyrazine**.
- NIST. (n.d.). Pyrazine, 2,6-diethyl-.
- FooDB. (n.d.). Showing Compound 2,6-Diethyl-3,5-dimethylpyrazine (FDB019663).
- JoVE. (n.d.). Boiling Points.
- University of Calgary. (n.d.). Boiling Point Determination.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. (n.d.). Boiling Points Procedure.

- Human Metabolome Database. (n.d.). Showing metabocard for **2,6-Diethylpyrazine** (HMDB0036809).
- Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. *Foods*, 11(15), 2284.
- PubChem. (n.d.). 2-Ethylpyrazine.
- Wikipedia. (n.d.). Pyrazine.
- Wikipedia. (n.d.). Alkylpyrazine.
- Tradeindia. (n.d.). Pyrazine (c4h4n2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Diethylpyrazine | C8H12N2 | CID 83101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine, 2,6-diethyl- [webbook.nist.gov]
- 3. 2,6-diethyl pyrazine, 13067-27-1 [thegoodscentscompany.com]
- 4. 2,6-DIETHYLPYRAZINE CAS#: 13067-27-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 2,6-Diethylpyrazine boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085413#physical-properties-of-2-6-diethylpyrazine-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com